molecular formula C9H15NO3Si B1266132 4-(Trimethoxysilyl)aniline CAS No. 33976-43-1

4-(Trimethoxysilyl)aniline

Cat. No. B1266132
CAS RN: 33976-43-1
M. Wt: 213.31 g/mol
InChI Key: CNODSORTHKVDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Trimethoxysilyl)aniline-like compounds involves multiple steps, including amination reactions and the use of trimethylsilyl protected intermediates. For instance, the synthesis of related aniline derivatives can be achieved through reactions like SN2-Ar aminations of cyanuric chloride, N-acylations, and Williamson etherifications to produce dendritic structures with varying properties (Morar et al., 2018). Such processes highlight the complexity and the customizable nature of synthesizing organosilane compounds.

Molecular Structure Analysis

The molecular structure of organosilane compounds, including 4-(Trimethoxysilyl)aniline, plays a crucial role in determining their chemical reactivity and physical properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these structures. For example, studies have provided insights into the crystalline network cohesion and molecular geometry through CH/pi type hydrogen bonds and other intermolecular interactions, emphasizing the role of molecular structure in the compound's properties (Kodjo Charles Guillaume et al., 2009).

Chemical Reactions and Properties

4-(Trimethoxysilyl)aniline and similar compounds undergo various chemical reactions, including polymerization and coupling reactions, which significantly affect their applicability. The chemical properties such as reactivity towards polymerization, ability to form copolymers with electroactive and biodegradable characteristics, and the formation of high-spin cationic states are influenced by the molecular structure and substituents present in the compound (Guo et al., 2010).

Physical Properties Analysis

The physical properties of 4-(Trimethoxysilyl)aniline derivatives, such as thermal stability, solubility, and phase behavior, are determined by their molecular architecture. These properties are critical for applications in materials science, where thermal stability and solubility in various solvents determine the compound's utility in real-world applications. Studies have shown how the synthesis method and molecular structure influence these properties, offering insights into the design of materials with desired physical characteristics (Ćirić-Marjanović et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-(Trimethoxysilyl)aniline, such as its reactivity, electrochemical behavior, and interaction with other molecules, are crucial for its application in various domains. The compound’s ability to participate in electrochemical reactions, form stable polymers, and its reaction kinetics are explored through studies focusing on its synthesis and subsequent chemical behavior. For instance, the electrochemical copolymerization of aniline and derivatives highlights the compound's versatility and potential for creating conductive polymers with high stability and reversibility (Mu, 2004).

Scientific Research Applications

  • Hydrolysis Kinetics Study

    • Field : Chemistry
    • Application : The hydrolysis kinetics of methoxysilane coupling agents (MSCA), including phenyltrimethoxysilane and vinyltrimethoxysilane, were studied .
    • Method : Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were used to study the hydrolysis kinetics .
    • Results : The hydrolysis reactions were found to be second-order reactions. Both temperature and acidity could promote the hydrolysis reactions .
  • Fabrication of Electrode for Sensing Hydrogen Peroxide

    • Field : Material Science
    • Application : TMSPA, a monomer which can be polymerized to form poly(TMPSA), can be used to coat gold nanorods (AuNRs) to fabricate an electrode for the sensing of hydrogen peroxide .
    • Method : The method involves the polymerization of TMSPA and the subsequent coating of AuNRs .
    • Results : The coated AuNRs can be used as an electrode for the sensing of hydrogen peroxide .
  • Fabrication of Electrode for Sensing Hydrogen Peroxide
    • Field : Material Science
    • Application : TMSPA is a monomer which can be polymerized to form poly(TMPSA). Poly(TMPSA) can be used to coat gold nanorods (AuNRs) to fabricate an electrode for the sensing of hydrogen peroxide .
    • Method : The method involves the polymerization of TMSPA and the subsequent coating of AuNRs .
    • Results : The coated AuNRs can be used as an electrode for the sensing of hydrogen peroxide .

Safety And Hazards

4-(Trimethoxysilyl)aniline is considered hazardous. It is classified as having acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-trimethoxysilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNODSORTHKVDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955554
Record name 4-(Trimethoxysilyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethoxysilyl)aniline

CAS RN

33976-43-1
Record name (p-Aminophenyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33976-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trimethoxysilyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033976431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trimethoxysilyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trimethoxysilyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
G Katsoukis, H Frei - ACS applied materials & interfaces, 2018 - ACS Publications
Coupling of robust, all-inorganic heterobinuclear light absorbers to metal oxide catalysts for water oxidation across an ultrathin product-separating silica membrane requires charge …
Number of citations: 13 pubs.acs.org
HL Ngo, NA Zafiropoulos, TA Foglia… - Journal of the …, 2010 - Wiley Online Library
Biodiesel (BD), typically consisting of fatty acid methyl esters (FAME), has received much attention because it is a renewable biofuel that contributes little to global warming compared to …
Number of citations: 25 aocs.onlinelibrary.wiley.com
M Bessi, M Monini, M Calamante, A Mordini… - …, 2017 - thieme-connect.com
A series of organic D-π-A dyes, endowed with different silicon-based anchoring groups, has been prepared to assess the stability of such anchoring moieties on nanocrystalline TiO 2 in …
Number of citations: 4 www.thieme-connect.com
G Katsoukis, WJ Jo, H Frei - The Journal of Physical Chemistry C, 2019 - ACS Publications
Surface sensitive infrared spectroscopic methods are employed for elucidating the structure and orientation of charge conducting molecular wires of type oligo(p-phenylenevinylene) …
Number of citations: 11 pubs.acs.org
JA Cornejo, H Sheng, E Edri, C M. Ajo-Franklin… - Nature …, 2018 - nature.com
By electrochemically coupling microbial and abiotic catalysts, bioelectrochemical systems such as microbial electrolysis cells and microbial electrosynthesis systems synthesize energy-…
Number of citations: 28 www.nature.com
M Gierszewski, A Glinka, I Grądzka… - The Journal of …, 2018 - ACS Publications
Basic photovoltaic parameters of the cells sensitized with a popular indoline D149 dye, containing the carboxyl anchoring group, were compared with those of the cells sensitized with …
Number of citations: 10 pubs.acs.org
E Castellucci, M Monini, M Bessi, A Iagatti… - Physical Chemistry …, 2017 - pubs.rsc.org
Dye-sensitized solar cells (DSSCs) have attracted significant interest in the last few years as effective low-cost devices for solar energy conversion. We have analyzed the excited state …
Number of citations: 11 pubs.rsc.org
A Glinka, M Gierszewski, B Gierczyk… - The Journal of …, 2020 - ACS Publications
The photovoltaic performance of solar cells sensitized with indoline D205 dye and its new derivative comprising an alkoxysilyl anchoring unit (D205Si) in the [Cu(tmby) 2 ](TFSI) 2/1 (…
Number of citations: 20 pubs.acs.org
H Zhang, I Weiss, I Rudra, WJ Jo… - … applied materials & …, 2021 - ACS Publications
Ultrathin amorphous silica membranes with embedded organic molecular wires (oligo(p-phenylenevinylene), three aryl units) provide chemical separation of incompatible catalytic …
Number of citations: 6 pubs.acs.org
G Katsoukis, H Frei - The Journal of chemical physics, 2019 - pubs.aip.org
Artificial photosynthesis is an attractive approach for the generation of renewable fuels because such systems will be suitable for deployment on highly abundant, non-arable land. …
Number of citations: 8 pubs.aip.org

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